molecular formula C11H8F3N3O3 B13602332 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate

2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate

Katalognummer: B13602332
Molekulargewicht: 287.19 g/mol
InChI-Schlüssel: NAHKZONFXNOGNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 4-oxo-1,4-dihydroquinazoline.

    Carbamoylation: The quinazolinone intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate under controlled conditions to form the desired carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted carbamates and related compounds.

Wissenschaftliche Forschungsanwendungen

2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-8-yl)carbamate
  • 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-5-yl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate is unique due to the specific positioning of the trifluoroethyl group and the quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H8F3N3O3

Molekulargewicht

287.19 g/mol

IUPAC-Name

2,2,2-trifluoroethyl N-(4-oxo-3H-quinazolin-6-yl)carbamate

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)4-20-10(19)17-6-1-2-8-7(3-6)9(18)16-5-15-8/h1-3,5H,4H2,(H,17,19)(H,15,16,18)

InChI-Schlüssel

NAHKZONFXNOGNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)C(=O)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.